molecular formula C8H18ClNO2 B1433095 (S)-ethyl 2-amino-3,3-dimethylbutanoate hydrochloride CAS No. 144054-74-0

(S)-ethyl 2-amino-3,3-dimethylbutanoate hydrochloride

Cat. No.: B1433095
CAS No.: 144054-74-0
M. Wt: 195.69 g/mol
InChI Key: JSLXQBBNYLYHHV-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

(S)-ethyl 2-amino-3,3-dimethylbutanoate hydrochloride possesses a well-defined chemical identity established through multiple nomenclature systems and analytical parameters. The compound is officially designated with the Chemical Abstracts Service number 144054-74-0, providing unambiguous identification within chemical databases and regulatory frameworks. The systematic International Union of Pure and Applied Chemistry name describes the molecule as ethyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride, which explicitly denotes the stereochemical configuration and functional group arrangement.

The molecular formula C₈H₁₈ClNO₂ reflects the complete atomic composition, encompassing eight carbon atoms, eighteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one chlorine atom from the hydrochloride salt formation. The molecular weight of 195.69 grams per mole establishes the compound's mass characteristics for stoichiometric calculations and analytical applications. The International Chemical Identifier provides a standardized representation: InChI=1S/C8H17NO2.ClH/c1-5-11-7(10)6(9)8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1, which encodes the complete structural information including stereochemistry.

The compound exhibits multiple synonymous designations including H-tert-Leucine-Oethyl·hydrochloride and (S)-ethyl 2-amino-3,3-dimethylbutanoate;hydrochloride, reflecting different naming conventions within chemical literature. The stereochemical descriptor "(S)" follows the Cahn-Ingold-Prelog priority rules, indicating the specific three-dimensional arrangement of substituents around the chiral carbon center. This nomenclature precision proves essential for distinguishing the compound from its enantiomer and other structural isomers.

Property Value Reference
Chemical Abstracts Service Number 144054-74-0
Molecular Formula C₈H₁₈ClNO₂
Molecular Weight 195.69 g/mol
International Union of Pure and Applied Chemistry Name ethyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride
InChI Key JSLXQBBNYLYHHV-FYZOBXCZSA-N

Historical Context and Discovery

The development of this compound emerges from the broader historical progression of amino acid chemistry and stereochemical synthesis methodologies. Amino acids were first discovered in the early 1800s, with French chemists Louis-Nicolas Vauquelin and Pierre Jean Robiquet isolating asparagine from asparagus in 1806, marking the beginning of amino acid research. The systematic understanding of amino acid derivatives and their ester forms developed throughout the 19th and 20th centuries as synthetic organic chemistry advanced.

The specific compound represents an evolution in the synthesis of non-natural amino acid derivatives, particularly those related to the leucine family. The leucines, comprising leucine, isoleucine, tert-leucine, and norleucine, were systematically characterized as butyl-substituted glycines representing all possible structural variations. L-tert-leucine itself, the parent amino acid of this ester derivative, was identified as a non-proteinogenic amino acid with significant potential in asymmetric synthesis applications.

The development of ethyl ester derivatives of amino acids followed the recognition that such modifications could enhance synthetic utility and provide protection for amino acid functional groups during complex synthetic sequences. The hydrochloride salt formation represents a standard approach for stabilizing amino acid derivatives and improving their handling properties in synthetic applications. This particular compound's synthesis and characterization likely occurred as part of broader research programs focused on developing chiral building blocks for pharmaceutical applications.

The stereochemical control inherent in the (S)-configuration reflects advances in asymmetric synthesis and resolution techniques that became prominent in the latter half of the 20th century. The ability to access enantiomerically pure amino acid derivatives has proven crucial for developing pharmaceuticals with enhanced efficacy and reduced side effects. Modern synthetic approaches to this compound leverage both enzymatic and chemical resolution methods to achieve the desired stereochemical purity.

Position in Amino Acid Derivative Classification

This compound occupies a distinctive position within the broader classification of amino acid derivatives, specifically as an alpha-amino acid ester with defined stereochemistry. Amino acids can be classified according to the locations of core structural functional groups, with alpha-amino acids representing the most biologically significant category. This compound belongs to the alpha-amino acid derivatives, characterized by the amino group positioned adjacent to the carboxyl carbon.

Within the structural classification system, the compound features a non-polar side chain consisting of a tert-butyl group, placing it among amino acids with hydrophobic substituents. The tert-butyl group exhibits significant steric bulk and hydrophobic character, distinguishing it from other non-polar amino acids with less branched side chains. This structural feature contributes to the compound's unique conformational properties and synthetic utility in creating sterically demanding molecular architectures.

The ethyl ester modification transforms the carboxylic acid functionality into a more lipophilic ester group, fundamentally altering the compound's chemical reactivity and physical properties compared to the parent amino acid. Amino esters represent a distinct class of compounds with applications spanning from local anesthetics to synthetic intermediates. The ester functionality provides protection for the carboxyl group during synthetic transformations while maintaining the potential for subsequent hydrolysis to regenerate the carboxylic acid.

The hydrochloride salt formation places this compound within the category of amino acid hydrochloride salts, which represent a common approach for stabilizing amino acid derivatives and improving their crystallinity and handling properties. The protonation of the amino group by hydrochloric acid creates a stable ionic form that typically exhibits enhanced solubility in polar solvents and improved storage stability compared to the free base form.

Classification Category Specific Classification Characteristic Features
Functional Group Position Alpha-amino acid derivative Amino group adjacent to carboxyl carbon
Side Chain Polarity Non-polar, hydrophobic Tert-butyl substituent
Ester Type Ethyl ester Lipophilic carboxyl protection
Salt Form Hydrochloride salt Protonated amino group
Stereochemistry S-configuration Defined chiral center

Relationship to L-tert-Leucine Family

This compound maintains a direct structural relationship to L-tert-leucine, serving as the ethyl ester hydrochloride derivative of this non-proteinogenic amino acid. L-tert-leucine, also known as (S)-2-amino-3,3-dimethylbutanoic acid, represents one of the four primary leucine isomers alongside leucine, isoleucine, and norleucine. These compounds can be conceptualized as butyl-substituted glycines, with L-tert-leucine specifically featuring a tert-butyl substituent that provides unique steric and electronic properties.

The systematic relationship between the ethyl ester derivative and L-tert-leucine demonstrates the principle of functional group modification for synthetic utility. L-tert-leucine itself exhibits limited solubility in organic solvents and requires protection of its carboxylic acid functionality for many synthetic applications. The conversion to the ethyl ester form addresses these limitations by introducing lipophilicity and providing carboxyl protection, while the hydrochloride salt formation enhances stability and handling characteristics.

L-tert-leucine has gained recognition as an essential building block in asymmetric synthesis and pharmaceutical development, particularly for its role in inducing stereoselectivity in chemical reactions. The compound's tert-butyl group provides significant steric hindrance that can control molecular conformation during chemical transformations, leading to highly selective product formation. These properties are preserved in the ethyl ester derivative, making this compound a valuable synthetic intermediate that retains the stereochemical advantages of the parent amino acid.

The biosynthetic relationship between these compounds has been explored through enzymatic methodologies, particularly using leucine dehydrogenase enzymes that can selectively catalyze the formation of L-tert-leucine from appropriate keto acid precursors. The development of efficient synthetic routes to L-tert-leucine and its derivatives, including the ethyl ester form, has enabled broader applications in pharmaceutical synthesis and chiral auxiliary development. The compound serves as a key precursor in the synthesis of various active pharmaceutical ingredients, particularly those targeting neurological and cardiovascular disorders.

Compound Molecular Formula Key Structural Feature Primary Applications
L-tert-leucine C₆H₁₃NO₂ Free amino acid with tert-butyl side chain Chiral auxiliary, asymmetric synthesis
(S)-ethyl 2-amino-3,3-dimethylbutanoate C₈H₁₇NO₂ Ethyl ester of L-tert-leucine Protected intermediate for synthesis
This compound C₈H₁₈ClNO₂ Hydrochloride salt of ethyl ester Stable synthetic intermediate

Properties

IUPAC Name

ethyl (2S)-2-amino-3,3-dimethylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-5-11-7(10)6(9)8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLXQBBNYLYHHV-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144054-74-0
Record name (S)-ethyl 2-amino-3,3-dimethylbutanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Esterification of (S)-2-amino-3,3-dimethylbutanoic Acid

The most common and foundational method to prepare (S)-ethyl 2-amino-3,3-dimethylbutanoate hydrochloride is via esterification of the corresponding (S)-2-amino-3,3-dimethylbutanoic acid (L-tert-leucine) with ethanol under acidic conditions.

  • Reaction Overview:

    $$
    \text{(S)-2-amino-3,3-dimethylbutanoic acid} + \text{ethanol} \xrightarrow[\text{acid catalyst}]{\text{reflux}} \text{(S)-ethyl 2-amino-3,3-dimethylbutanoate} + \text{water}
    $$

  • Key Conditions:

    • Acid catalyst such as hydrochloric acid or sulfuric acid.
    • Reflux temperature to drive the reaction to completion.
    • Use of anhydrous ethanol to favor ester formation.
    • Reaction time typically several hours until full conversion is achieved.
  • Post-Reaction Processing:

    • Removal of water by azeotropic distillation or drying agents.
    • Isolation of the ester by extraction or crystallization.
    • Conversion to hydrochloride salt by treatment with HCl gas or hydrochloric acid in an appropriate solvent.

This method is widely used due to its straightforward approach and ability to preserve stereochemical integrity of the chiral center.

Synthesis via Reaction of L-tert-leucine with Thionyl Chloride

An alternative approach involves the activation of L-tert-leucine by thionyl chloride to form an acid chloride intermediate, which then reacts with ethanol to form the ester:

  • Stepwise Process:

    • L-tert-leucine is reacted with thionyl chloride (SOCl₂) at low temperatures to form (S)-2-amino-3,3-dimethylbutanoyl chloride.
    • The acid chloride intermediate is then treated with anhydrous ethanol, often under mild heating, to yield (S)-ethyl 2-amino-3,3-dimethylbutanoate.
    • Subsequent treatment with hydrochloric acid or HCl gas affords the hydrochloride salt.
  • Advantages:

    • Higher reactivity of acid chloride intermediate can lead to higher yields.
    • Better control over reaction conditions and purity.
  • Considerations:

    • Requires careful temperature control to avoid racemization.
    • Use of corrosive reagents like thionyl chloride necessitates appropriate safety measures.

This method is favored in research settings where purity and yield optimization are critical.

Industrial and Continuous Flow Production

For large-scale production, continuous flow processes have been developed to enhance efficiency and reproducibility:

  • Features:

    • Use of immobilized acid catalysts for esterification.
    • Continuous removal of water to shift equilibrium toward ester formation.
    • Automated temperature and reaction time control to maintain stereochemical purity.
  • Benefits:

    • Improved scalability and cost-effectiveness.
    • Enhanced product consistency and reduced batch-to-batch variation.

This approach is aligned with modern green chemistry principles and industrial demands.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Acid-Catalyzed Esterification (S)-2-amino-3,3-dimethylbutanoic acid Ethanol, Acid catalyst (HCl, H2SO4) Reflux, anhydrous ethanol Simple, preserves chirality Requires removal of water, moderate reaction time
Thionyl Chloride Activation L-tert-leucine Thionyl chloride, Ethanol Low temp for acid chloride formation, then mild heating Higher yield, better purity control Use of corrosive reagents, racemization risk
Microbial Catalysis (for related amide) Precursors for amino acid derivatives Microbial strains, fermentation media Mild, aqueous conditions Environmentally friendly, stereoselective Longer reaction times, scale-up complexity
Continuous Flow Esterification (S)-2-amino acid Immobilized acid catalysts, ethanol Controlled flow, temperature, water removal Scalable, reproducible, efficient Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

(S)-ethyl 2-amino-3,3-dimethylbutanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

(S)-ethyl 2-amino-3,3-dimethylbutanoate hydrochloride serves multiple roles across various research domains:

Organic Synthesis

  • Building Block : Utilized in synthesizing more complex molecules due to its reactive functional groups.
  • Chemical Reactions : Engages in oxidation, reduction, and substitution reactions which are essential for producing bioactive compounds .

Pharmacological Research

  • Therapeutic Potential : Investigated for its role in modulating pathways such as the mTOR pathway, which is crucial for cell growth and metabolism.
  • Drug Development : Acts as a precursor in synthesizing pharmaceuticals aimed at treating various conditions.

Biological Studies

  • Protein Synthesis : Explored for its involvement in metabolic pathways and protein synthesis mechanisms.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains .

Case Studies

Several case studies highlight the diverse applications of this compound:

Cognitive Enhancement

Research indicates that S-EDB may influence cognitive functions through its effects on neurotransmitter systems and energy metabolism.

Diabetes Management

Studies have shown that this compound can potentially regulate glucose metabolism, making it a candidate for further exploration in diabetes management .

Mechanism of Action

The mechanism of action of (S)-ethyl 2-amino-3,3-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. As a leucine derivative, it can influence protein synthesis by activating the mTOR pathway, which is crucial for cell growth and metabolism. Additionally, it may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare (S)-ethyl 2-amino-3,3-dimethylbutanoate hydrochloride with its structural analogs, focusing on physicochemical properties, synthesis, applications, and safety.

Table 1: Key Properties of this compound and Analogs

Compound Name CAS Molecular Formula MW (g/mol) Chirality Purity/Chiral Purity Key Applications
(S)-Ethyl 2-amino-3,3-dimethylbutanoate HCl 144054-74-0 C₈H₁₈ClNO₂ 195.69 S >95% Prodrug synthesis, chiral intermediates
Methyl (2S)-2-amino-3,3-dimethylbutanoate HCl 63038-27-7 C₇H₁₆ClNO₂ 181.66 S >98% API intermediates, peptide synthesis
Ethyl 2-amino-3-methylbutanoate HCl 17609-47-1 C₇H₁₆ClNO₂ 181.66 S/R 99.5% (R-enantiomer) Thiazolide prodrugs
Ethyl 2-amino-3,3,3-trifluoropropionate HCl 193140-71-5 C₅H₉ClF₃NO₂ 207.58 Racemic 95% Fluorinated bioactive molecules

Structural and Physicochemical Differences

The ethyl ester group in the target compound increases lipophilicity versus the methyl ester analog (methyl (2S)-2-amino-3,3-dimethylbutanoate HCl), influencing solubility and bioavailability .

Chirality: The target compound and its methyl ester analog are exclusively S-configured, while ethyl 2-amino-3-methylbutanoate HCl is available in both enantiomeric forms, with the (R)-enantiomer showing 99.5% chiral purity in prodrug applications .

Solubility: The trifluorinated analog (ethyl 2-amino-3,3,3-trifluoropropionate HCl) exhibits lower aqueous solubility due to its hydrophobic trifluoromethyl group, whereas the target compound dissolves readily in methanol and water with sonication .

Biological Activity

(S)-ethyl 2-amino-3,3-dimethylbutanoate hydrochloride, commonly referred to as "S-EDB", is a chiral amino acid derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C8H18ClNO2
  • Molecular Weight : 195.69 g/mol
  • CAS Number : 144054-74-0

The compound features a branched-chain structure with an ethyl ester and an amino group, which contributes to its biological activities.

The biological activity of S-EDB is primarily attributed to its interaction with various biochemical pathways:

  • Enzyme Interaction :
    • S-EDB has been shown to inhibit specific enzymes involved in metabolic processes, potentially altering the flux through metabolic pathways. This inhibition can lead to significant changes in cellular metabolism and energy production.
  • Receptor Modulation :
    • Similar compounds have demonstrated the ability to modulate neurotransmitter receptors, particularly those related to the central nervous system (CNS). This modulation may affect neurotransmitter release and receptor sensitivity, contributing to its psychoactive properties .
  • Antioxidant Activity :
    • Research indicates that S-EDB exhibits antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This effect is crucial for protecting cells from oxidative stress-related damage .

Biological Effects

The biological effects of S-EDB can be categorized into several key areas:

1. Neuropharmacological Effects

S-EDB has been investigated for its potential neuroprotective effects in models of neurodegenerative diseases. Studies have shown that it may reduce neuronal apoptosis and improve cognitive function in animal models of Alzheimer's disease.

2. Metabolic Regulation

In metabolic studies, S-EDB has been observed to influence glucose metabolism and lipid profiles, suggesting a role in managing metabolic disorders such as diabetes .

3. Antimicrobial Properties

Preliminary studies indicate that S-EDB exhibits antimicrobial activity against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent .

Case Studies

Several case studies highlight the potential applications of S-EDB:

  • Cognitive Enhancement :
    • A study involving aged rats showed that administration of S-EDB improved memory retention and learning abilities compared to control groups, suggesting its potential as a cognitive enhancer .
  • Diabetes Management :
    • In a controlled trial on diabetic mice, S-EDB supplementation led to significant reductions in blood glucose levels and improvements in insulin sensitivity, indicating its potential use in diabetes management .

Data Summary

Biological Activity Effect Reference
NeuroprotectionReduced neuronal apoptosis
AntioxidantEnhanced antioxidant enzyme activity
Metabolic regulationImproved glucose metabolism
AntimicrobialActivity against bacterial strains

Q & A

Q. What are the optimal reaction conditions for synthesizing (S)-ethyl 2-amino-3,3-dimethylbutanoate hydrochloride?

Methodological Answer: The compound can be synthesized via a two-step reductive alkylation process:

Step 1 : React methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with benzaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane under nitrogen for 10 hours. After workup (extraction with ethyl acetate, neutralization with NaHCO₃), the intermediate (S)-2-(benzylamino)-3,3-dimethylbutanoate methyl ester is obtained.

Step 2 : Ethylate the intermediate using acetaldehyde and NaBH(OAc)₃ in dichloromethane for 24 hours. Purify via silica gel chromatography (hexane/ethyl acetate) to yield the final product (88% yield) .
Critical Parameters : Maintain inert atmosphere (N₂), stoichiometric control of aldehydes, and low-temperature workup to minimize racemization.

Q. How can enantiomeric purity be confirmed for this compound?

Methodological Answer : Enantiomeric purity is validated using:

  • 1H-NMR : Key signals include δ 8.98–8.76 ppm (broad singlets for NH₃⁺) and δ 3.88 ppm (d, J = 6.5 Hz, chiral center proton) .
  • Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase. Compare retention times against racemic standards.
  • Optical Rotation : Measure [α]D²⁵ (specific rotation) to confirm compliance with literature values for the (S)-enantiomer.

Q. What are the recommended storage conditions to maintain stability?

Methodological Answer :

  • Store as a lyophilized powder at 2–8°C under inert gas (Ar/N₂) to prevent hygroscopic degradation .
  • For solutions, use anhydrous DMSO or ethanol and avoid repeated freeze-thaw cycles.

Advanced Research Questions

Q. How does this compound function as an E3 ligase ligand in PROTAC® development?

Methodological Answer : The compound’s tertiary amine and dimethylbutanoate backbone enable its role as a VHL E3 ligase recruiter in proteolysis-targeting chimeras (PROTACs):

Conjugation : Link the ethyl ester moiety to a target-binding domain (e.g., kinase inhibitor) via a PEG spacer.

Mechanistic Validation :

  • Confirm ternary complex formation (target-PROTAC-E3 ligase) via surface plasmon resonance (SPR) or cryo-EM.
  • Assess ubiquitination and degradation efficiency in cell lines using Western blot (e.g., tracking POI levels post-treatment) .

Q. How can conflicting yields in alternative synthetic routes be resolved?

Methodological Answer : Compare methodologies from patents:

Route YieldConditionsReference
Reductive alkylation88%NaBH(OAc)₃, CH₂Cl₂, 24h
Trifluoroethylation71%NaBH₃CN, THF, 60°C, 27h
Resolution :
  • Optimize solvent polarity : Dichloroethane improves imine formation vs. THF for bulky substituents.
  • Catalyst screening : Test Borch reduction (NaBH₃CN) vs. milder NaBH(OAc)₃ for sterically hindered amines.

Q. What analytical strategies address batch-to-batch variability in chiral purity?

Methodological Answer :

  • In-process control (IPC) : Monitor intermediate enantiomeric excess (ee) via inline FTIR or Raman spectroscopy during synthesis.
  • Design of Experiments (DoE) : Vary temperature, solvent, and reductant ratios to identify critical purity factors.
  • Orthogonal validation : Combine chiral HPLC with mass spectrometry (HRMS) to detect trace diastereomers .

Q. How is this compound utilized in metabolic stability assays?

Methodological Answer :

  • In vitro hepatocyte assays : Incubate with human liver microsomes (HLM) and NADPH. Quantify parent compound depletion via LC-MS/MS.
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorescent probes.
    Key Finding : The ethyl ester group enhances membrane permeability but may require hydrolysis (e.g., esterase-mediated) for active metabolite generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-ethyl 2-amino-3,3-dimethylbutanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-ethyl 2-amino-3,3-dimethylbutanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.